6-bromo-3-(propan-2-yl)-1H-indole
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Overview
Description
6-bromo-3-(propan-2-yl)-1H-indole is a brominated indole derivative. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of a bromine atom at the 6-position and a propan-2-yl group at the 3-position makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(propan-2-yl)-1H-indole typically involves the bromination of 3-(propan-2-yl)-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(propan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can produce a wide range of functionalized indole derivatives.
Scientific Research Applications
6-bromo-3-(propan-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(propan-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the propan-2-yl group can influence the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-indole: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
3-(propan-2-yl)-1H-indole: Lacks the bromine atom, which can influence its electronic properties and reactivity.
6-chloro-3-(propan-2-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
6-bromo-3-(propan-2-yl)-1H-indole is unique due to the presence of both the bromine atom and the propan-2-yl group. This combination can enhance its reactivity in chemical reactions and its potential as a pharmacophore in drug discovery. The specific positioning of these groups can also influence the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C11H12BrN |
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Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-bromo-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,1-2H3 |
InChI Key |
GZMKASXCYXQRHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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